molecular formula C18H18N4S B14444752 N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate CAS No. 76300-24-8

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate

Cat. No.: B14444752
CAS No.: 76300-24-8
M. Wt: 322.4 g/mol
InChI Key: IPQORWPDGFQYEP-UHFFFAOYSA-N
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Description

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate typically involves the reaction of N,4-diphenylpiperazine-1-carboximidoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.

    Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of catalysts like palladium or platinum.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of N,4-diphenylpiperazine-1-carboximidoyl with various functional groups replacing the isothiocyanate group.

    Addition Reactions: The products are typically adducts formed by the addition of the compound to multiple bonds.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate has several applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,4-diphenylpiperazine-1-carboxamide
  • N,4-diphenyl-1-piperazinecarboxamide
  • N,4-Diphenyl-1-piperazinecarbothioamide

Uniqueness

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions.

Properties

CAS No.

76300-24-8

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

N,4-diphenylpiperazine-1-carboximidoyl isothiocyanate

InChI

InChI=1S/C18H18N4S/c23-15-19-18(20-16-7-3-1-4-8-16)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10H,11-14H2

InChI Key

IPQORWPDGFQYEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=NC3=CC=CC=C3)N=C=S

Origin of Product

United States

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